A Technical Guide to the Synthesis of C9 Carboxylic Acids from Oleic Acid via Oxidative Cleavage
A Technical Guide to the Synthesis of C9 Carboxylic Acids from Oleic Acid via Oxidative Cleavage
Abstract: This technical guide provides an in-depth exploration of the synthesis of C9 carboxylic acids, specifically 9-oxononanoic acid and azelaic acid, from oleic acid. While the direct synthesis of 7-oxo-nonanoic acid from oleic acid via oxidative cleavage of its double bond is chemically unfeasible, this document addresses the scientifically accurate and industrially significant conversion into C9 acids functionalized at the terminal position. We will dissect the prevalent methodologies, with a primary focus on ozonolysis, detailing the reaction mechanisms, providing step-by-step experimental protocols, and discussing process optimization. This guide is intended for researchers, chemists, and professionals in the fields of oleochemistry, polymer science, and drug development who are interested in the valorization of renewable feedstocks.
Introduction: Positional Specificity in Oleic Acid Cleavage
Oleic acid, a ubiquitous C18 monounsaturated fatty acid, possesses a single carbon-carbon double bond between carbons 9 and 10 (C9-C10). Any chemical reaction that cleaves this double bond will invariably result in two nine-carbon (C9) fragments. The functionality resulting from the cleavage (such as an aldehyde, ketone, or carboxylic acid) will be located at the site of the former double bond. Consequently, the oxidative cleavage of oleic acid yields products functionalized at the C9 position, namely 9-oxononanoic acid and azelaic acid (nonane-1,9-dioic acid), along with nonanal and nonanoic acid from the hydrocarbon tail.[1]
The synthesis of 7-oxo-nonanoic acid, which features a ketone at the C7 position, would require a different starting material or a synthetic strategy not reliant on the direct cleavage of oleic acid's C9 double bond. This guide, therefore, pivots to the well-established and industrially vital synthesis of 9-oxononanoic acid and its oxidation product, azelaic acid, from oleic acid. Azelaic acid, in particular, is a valuable bio-based monomer used in the production of polymers like Polyamide-6,9, as well as in lubricants, plasticizers, and dermatological medications.[2][3][4]
Part 1: Core Mechanisms of Oleic Acid Oxidative Cleavage
The conversion of oleic acid into C9 acids is predominantly achieved through oxidative cleavage, with ozonolysis being the most mature and industrially applied technology.[4][5]
Ozonolysis: The Criegee Mechanism
Ozonolysis is a powerful organic reaction where ozone (O₃) cleaves the unsaturated bonds of alkenes, alkynes, and azo compounds.[6] The reaction with an alkene, such as oleic acid, proceeds through a mechanism first proposed by Rudolf Criegee in 1953.[7]
The process involves three key steps:
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1,3-Dipolar Cycloaddition: The ozone molecule acts as a 1,3-dipole and adds across the C=C double bond of oleic acid to form a highly unstable primary ozonide, known as a molozonide.[8][9]
-
Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves into two fragments: a carbonyl compound (an aldehyde) and a carbonyl oxide (also known as the Criegee intermediate).[6][10]
-
Second 1,3-Dipolar Cycloaddition: The aldehyde and the Criegee intermediate then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[9]
This ozonide intermediate is then subjected to a "workup" step, which determines the final products.
Caption: The Criegee mechanism of alkene ozonolysis.
Reaction Workup: Dictating the Final Product
The choice of workup conditions following ozonide formation is critical for isolating the desired product.
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Reductive Workup: This is the most common approach and is used to obtain aldehydes or ketones.[11] Typical reducing agents include dimethyl sulfide (DMS) or zinc metal with acetic acid.[10][11] For oleic acid, a reductive workup yields nonanal and 9-oxononanoic acid.[1][4]
-
Oxidative Workup: This method is employed to produce carboxylic acids. Hydrogen peroxide (H₂O₂) is a common oxidizing agent.[11] When the ozonide from oleic acid is treated under oxidative conditions, any aldehyde groups are oxidized to carboxylic acids, leading to the formation of nonanoic acid and azelaic acid.[6][12]
Alternative Methodologies: Beyond Ozonolysis
While ozonolysis is the industrial standard, concerns over the safety and energy costs of generating ozone have prompted research into alternatives.[13] One promising route involves the use of hydrogen peroxide as the primary oxidant, often in the presence of a catalyst like tungstic acid (H₂WO₄).[13] This method can proceed in two steps: first, the epoxidation or dihydroxylation of the double bond, followed by the oxidative cleavage of the resulting intermediate to yield the desired carboxylic acids.[14][15]
Part 2: Experimental Protocol - Synthesis of Azelaic Acid via Ozonolysis
This protocol details a representative lab-scale procedure for the synthesis of azelaic acid from oleic acid using ozonolysis with an oxidative workup.
Safety Precautions: Ozone is a toxic and powerful oxidizing agent. Ozonides can be explosive. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reaction should be performed behind a blast shield.
Materials & Equipment:
-
Oleic Acid (technical grade or higher)
-
Methanol (ACS grade) or Dichloromethane (DCM)
-
Ozone generator
-
Gas dispersion tube (fritted bubbler)
-
Three-neck round-bottom flask
-
Dry ice/acetone or isopropanol bath
-
Magnetic stirrer and stir bar
-
Hydrogen peroxide (30% solution)
-
Rotary evaporator
-
Standard glassware for extraction and purification (separatory funnel, beakers, etc.)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
pH indicator paper
Step-by-Step Methodology:
-
Reaction Setup:
-
Place a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar in a Dewar flask.
-
Fit the central neck with a gas dispersion tube connected to the output of an ozone generator. The tube should extend below the surface of the reaction solvent.
-
Fit one side neck with a thermometer.
-
Fit the other side neck with a gas outlet tube leading to a trap containing a potassium iodide solution to quench excess ozone.
-
-
Ozonolysis:
-
Dissolve 28.2 g (0.1 mol) of oleic acid in 250 mL of methanol in the reaction flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath. Industrial processes may use higher temperatures, around -20 °C.[6]
-
Begin stirring the solution and start bubbling ozone-enriched oxygen through the solution.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the presence of unreacted ozone and thus the complete consumption of oleic acid.[6] Alternatively, monitor the reaction by TLC. This step can take several hours depending on the ozone generator's output.
-
-
Quenching and Workup:
-
Once the reaction is complete, stop the ozone flow and purge the flask with nitrogen or oxygen for 10-15 minutes to remove all residual ozone.
-
Slowly and carefully add 30 mL (approx. 0.3 mol) of 30% hydrogen peroxide to the cold solution while stirring. Caution: This addition can be exothermic.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 1-2 hours to ensure complete oxidation of the ozonide to carboxylic acids.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Add 200 mL of water to the residue. Azelaic acid has limited solubility in cold water, while the co-product, nonanoic acid, is more soluble.
-
Cool the aqueous mixture in an ice bath to precipitate the crude azelaic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude azelaic acid from hot water or ethyl acetate to obtain the purified product.
-
Dry the purified crystals under vacuum. The expected yield is typically in the range of 80-95%.[3]
-
Part 3: Process Parameters and Data Summary
The efficiency and product distribution of the oleic acid cleavage are highly dependent on the reaction conditions.
| Parameter | Condition | Expected Outcome/Rationale | Yield Range (%) | Reference |
| Reaction Temperature | -78 °C to -20 °C | Lower temperatures minimize side reactions and prevent premature ozonide decomposition. Higher temperatures are more industrially viable but may require more careful control. | - | [6] |
| Solvent | Methanol, Dichloromethane | Methanol can participate in the reaction to form hydroperoxy hemiacetals, while DCM is more inert. Solvent choice affects reaction rate and product isolation. | - | [6][8] |
| Workup Agent | Dimethyl Sulfide (DMS) | Reductive: Cleaves the ozonide to yield 9-oxononanoic acid and nonanal. | 85-95 (total aldehydes) | [10][11] |
| Workup Agent | Hydrogen Peroxide (H₂O₂) | Oxidative: Oxidizes intermediates to yield azelaic acid and nonanoic acid. | 80-95 (dicarboxylic acid) | [3][6][12] |
| Catalyst (Alternative) | Tungstic Acid / H₂O₂ | Avoids the use of ozone. Enables a two-step process via a diol intermediate, potentially offering a safer route. | 44 (isolated azelaic acid) | [5] |
Part 4: Visualizing the Workflow
A clear workflow is essential for understanding the entire synthesis and purification process.
Caption: Overall workflow for the synthesis of Azelaic Acid.
References
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Wikipedia. Ozonolysis. [Link]
-
Michigan State University Department of Chemistry. Mechanism of Ozonolysis. [Link]
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Aakash Institute. Ozonolysis Mechanism – Ozonolysis of Alkenes and Alkynes. [Link]
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SATHEE, IIT Kanpur. Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. [Link]
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Organic Chemistry Portal. Ozonolysis - Criegee Mechanism. [Link]
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Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]
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Kim, J.-Y., et al. (2019). Direct Biotransformation of Nonanoic Acid and Its Esters to Azelaic Acid by Whole Cell Biocatalyst of Candida tropicalis. ACS Sustainable Chemistry & Engineering. [Link]
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Pagliaro, M., et al. (2020). Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. Molecules. [Link]
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Masyithah, Z., et al. (2018). Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. IOP Conference Series: Materials Science and Engineering. [Link]
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King, M. D., et al. (2019). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics. [Link]
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Masyithah, Z., et al. (2017). SYNTHESIS OF AZELAIC ACID FROM OLEIC ACID WITH GREEN OXIDANT H2O2 / H2WO4. ARPN Journal of Engineering and Applied Sciences. [Link]
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ResearchGate. The main routes reported for synthesis of azelaic acid starting from oleic acid. [Link]
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Chemistry LibreTexts. 9.2: Oxidative Cleavage- Ozonolysis. [Link]
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University of Bologna. Oxidative cleavage of the double bond of oleic acid to obtain nonanoic and azelaic acids. [Link]
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Walker, T. W., et al. (2022). Characterizing the Potential for Sustainable Azelaic Acid Production from High-Oleic Vegetable Oil Using Two-Step Oxidative Cleavage. ACS Sustainable Chemistry & Engineering. [Link]
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Ouardad, S., et al. (2021). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Polymers. [Link]
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